molecular formula C13H10F6N2O3 B12333660 ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate

ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate

Cat. No.: B12333660
M. Wt: 356.22 g/mol
InChI Key: BBKKWERXXZNMIX-WKQMEXKUSA-N
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Description

Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate involves its interaction with molecular targets through its trifluoromethyl and hydrazone groups. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s ability to form stable radicals and its electron-withdrawing trifluoromethyl groups contribute to its reactivity and potential biological activity .

Comparison with Similar Compounds

Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H10F6N2O3

Molecular Weight

356.22 g/mol

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

InChI

InChI=1S/C13H10F6N2O3/c1-2-24-11(23)9(10(22)13(17,18)19)21-20-8-5-3-4-7(6-8)12(14,15)16/h3-6,22H,2H2,1H3/b10-9-,21-20?

InChI Key

BBKKWERXXZNMIX-WKQMEXKUSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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